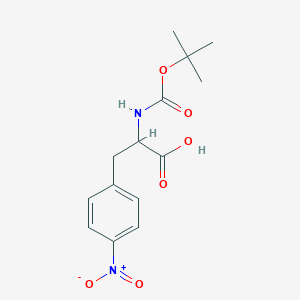

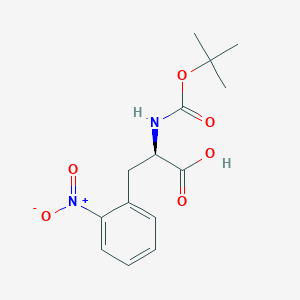

Boc-2-nitro-D-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

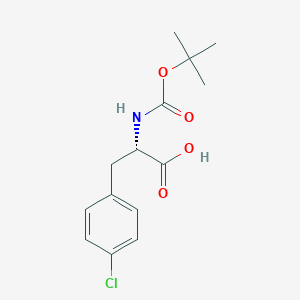

Boc-2-nitro-D-phenylalanine, also known as (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, is a compound with the molecular formula C14H18N2O6 . It is an off-white solid and is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of Boc-2-nitro-D-phenylalanine is 310.31 . The InChI code for this compound is 1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 .Physical And Chemical Properties Analysis

Boc-2-nitro-D-phenylalanine is an off-white solid . It has a molecular weight of 310.31 . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Application 1: Self-Assembly into Piezoelectric Electrospun Fibers

-

Summary of the Application

Boc-2-nitro-D-phenylalanine, in this case referred to as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine or Boc-pNPhepNPhe, has been studied for its ability to self-assemble into nanostructures. These nanostructures are then embedded into electrospun fibers, which exhibit piezoelectric properties .

-

Methods of Application or Experimental Procedures

The self-assembly of Boc-pNPhepNPhe was studied in solutions of 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) with water or ethanol (0.2/9.8 v/v). The resulting nanostructures were then embedded into electrospun fibers .

-

Results or Outcomes

The self-assembly resulted in the formation of nanotubes which in turn self-assembled themselves into microtapes. When these dipeptides were embedded into electrospun fibers, they generated high output voltages through the piezoelectric effect. For Boc-pNPhepNPhe, a maximum output voltage of 58 V, a power density of 9 μW cm −2, and effective piezoelectric voltage coefficients geff ≅ 0.6 Vm N −1 were measured under a 1.5 N applied periodical force .

Application 2: Self-Assembly into Nanostructures

-

Summary of the Application

The analogues of Boc-2-nitro-D-phenylalanine, Boc-pNPhepNPhe and Boc-PheTyr, have been studied for their ability to self-assemble into nanostructures. These nanostructures can be embedded into electrospun fibers .

-

Methods of Application or Experimental Procedures

The self-assembly of Boc-pNPhepNPhe and Boc-PheTyr was studied in solutions of 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water). The resulting nanostructures were then embedded into electrospun fibers .

-

Results or Outcomes

The self-assembly resulted in the formation of nanotubes which in turn self-assembled themselves into microtapes. When these dipeptides were embedded into electrospun fibers, they generated high output voltages through the piezoelectric effect. For Boc-pNPhepNPhe, a maximum output voltage of 58 V, a power density of 9 μW cm −2 and effective piezoelectric voltage coefficients geff ≅ 0.6 Vm N −1 were measured under a 1.5 N applied periodical force .

Application 3: Self-Assembly into Nanostructures

-

Summary of the Application

The analogues of Boc-2-nitro-D-phenylalanine, Boc-pNPhepNPhe and Boc-PheTyr, have been studied for their ability to self-assemble into nanostructures. These nanostructures can be embedded into electrospun fibers .

-

Methods of Application or Experimental Procedures

The self-assembly of Boc-pNPhepNPhe and Boc-PheTyr was studied in solutions of 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water). The resulting nanostructures were then embedded into electrospun fibers .

-

Results or Outcomes

The self-assembly resulted in the formation of nanotubes which in turn self-assembled themselves into microtapes. When these dipeptides were embedded into electrospun fibers, they generated high output voltages through the piezoelectric effect. For Boc-pNPhepNPhe, a maximum output voltage of 58 V, a power density of 9 μW cm −2 and effective piezoelectric voltage coefficients geff ≅ 0.6 Vm N −1 were measured under a 1.5 N applied periodical force .

Safety And Hazards

When handling Boc-2-nitro-D-phenylalanine, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHMNGMAJNWNBP-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-nitro-D-phenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.